2-{[4-(tert-butyl)benzyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Description
The compound 2-{[4-(tert-butyl)benzyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by three key substituents:
- Position 2: A 4-(tert-butyl)benzylsulfanyl group, imparting steric bulk and hydrophobicity.
- Position 3: A methyl group, contributing to steric effects and metabolic stability.
- Position 6: A trifluoromethyl (CF₃) group, which is strongly electron-withdrawing and enhances resistance to enzymatic degradation.
The molecular formula is C₁₉H₂₃F₃N₂OS, with a molar mass of 384.46 g/mol . Spectral characterization (e.g., NMR, UV) would highlight distinct signals for the tert-butyl (δ ~1.35 ppm), methyl (δ ~2.50 ppm), and CF₃ groups (¹⁹F NMR: δ ~-60 ppm) .
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-3-methyl-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2OS/c1-16(2,3)12-7-5-11(6-8-12)10-24-15-21-13(17(18,19)20)9-14(23)22(15)4/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJXRQQSCZEJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-(tert-butyl)benzyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a trifluoromethyl group, a sulfanyl group, and a tert-butylbenzyl moiety, which are significant for its biological activities.
Antioxidant Properties
The antioxidant activity of similar compounds has been evaluated using various assays such as DPPH and ABTS scavenging assays. Compounds with similar functional groups have shown high antioxidant capacities, which could be attributed to the presence of the tert-butyl and benzyl groups that enhance electron donation .
The biological mechanisms through which pyrimidine derivatives exert their effects often include:
- Inhibition of DNA synthesis : Many compounds in this class bind to DNA and inhibit DNA-dependent enzymes.
- Cell cycle arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme inhibition : Inhibition of key enzymes such as cholinesterases and lipoxygenases has been observed in related structures .
Study on Related Compounds
A study focused on polyfunctionalized α-phenyl-tert-butyl(benzyl)nitrones demonstrated significant neuroprotective effects alongside antioxidant activity. These findings suggest that structural modifications can lead to enhanced biological profiles .
In Vitro Studies
In vitro assays have been critical in assessing the biological activity of pyrimidine derivatives. For instance, a recent investigation showed that certain derivatives exhibited selective inhibition against butyrylcholinesterase with IC50 values around 3.46 µM . This highlights the potential of these compounds in treating neurodegenerative disorders.
Comparative Analysis
| Compound | Antitumor Activity (IC50) | Antioxidant Activity | Mechanism |
|---|---|---|---|
| Compound A | 6.26 μM (A549) | High (DPPH assay) | DNA synthesis inhibition |
| Compound B | 20.46 μM (HCC827) | Moderate | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related pyrimidinones with substitutions at positions 2, 3, and 6. Key analogs include:
2-{[4-(tert-Butyl)benzyl]sulfanyl}-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Difference : Propyl group at position 3 (vs. methyl).
- Impact :
2-(Benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone
- Position 6: tert-butyl (lacks CF₃).
- Impact :
6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone
- Differences: Position 5: Nitro group. Position 6: Amino group.
- Impact: Hydrogen Bonding: Amino and nitro groups enable strong intermolecular interactions (e.g., X-ray data shows stacking interactions) .
Data Tables
Table 1: Structural Comparison
Table 2: Key Spectral Data
| Compound | ¹H NMR Signals (δ, ppm) | ¹⁹F NMR (δ, ppm) |
|---|---|---|
| Target Compound | 1.35 (s, 9H, tert-butyl), 2.50 (s, 3H, CH₃), 4.20 (s, 2H, SCH₂) | -60 (CF₃) |
| 3-Propyl Analog | 0.90 (t, 3H, CH₂CH₂CH₃), 1.50 (m, 2H, CH₂CH₂), 2.60 (t, 2H, SCH₂) | -60 (CF₃) |
Research Findings
Electron-Withdrawing Effects: The CF₃ group at position 6 in the target compound enhances electrophilicity at the pyrimidinone ring, facilitating nucleophilic reactions compared to non-fluorinated analogs .
Synthetic Flexibility : Analogous compounds (e.g., propargylsulfanyl derivatives) demonstrate that substitutions at position 2 can be tailored via thiol-alkyne coupling, a strategy applicable to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
